molecular formula C24H27NO5 B12469417 2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate

Cat. No.: B12469417
M. Wt: 409.5 g/mol
InChI Key: PQWUGLKIHZZQEC-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that includes a phenylethyl group, a dioxooctahydro-methanoisoindol group, and a cyclohexanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate involves multiple steps. One common method involves the reaction of 2-oxo-2-phenylethyl acetate with a dioxooctahydro-methanoisoindol derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
  • 2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Uniqueness

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

phenacyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C24H27NO5/c26-19(14-4-2-1-3-5-14)13-30-24(29)15-8-10-18(11-9-15)25-22(27)20-16-6-7-17(12-16)21(20)23(25)28/h1-5,15-18,20-21H,6-13H2

InChI Key

PQWUGLKIHZZQEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC(=O)C2=CC=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O

Origin of Product

United States

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